molecular formula C19H15ClN2O4 B10808592 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

Cat. No.: B10808592
M. Wt: 370.8 g/mol
InChI Key: RCNNKOQWZGQKAI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone is a pyrazole-based compound featuring a 4-chlorophenoxy group and a 2-hydroxy-5-methylbenzoyl substituent. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The hydroxy and methyl groups on the benzoyl moiety may enhance hydrogen-bonding interactions and modulate lipophilicity, respectively, influencing both biological activity and pharmacokinetic behavior.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C19H15ClN2O4/c1-12-2-7-17(23)16(8-12)19(25)13-9-21-22(10-13)18(24)11-26-15-5-3-14(20)4-6-15/h2-10,23H,11H2,1H3

InChI Key

RCNNKOQWZGQKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is introduced by reacting a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazolyl intermediate under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name Key Substituents Biological Activities References
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Methoxyphenyl, 4-chlorophenyl Antibacterial, antifungal
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 4-Isopropylphenyl Antitumor, antimicrobial
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Thiophene-2-yl, hydroxy Broad-spectrum antibacterial
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Methylsulfonylpiperazinyl Not explicitly stated (likely enzyme inhibition)
2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Furan-2-yl, dichlorophenyl Potential halogen bonding effects
Key Observations:

Thiophene substitution in introduces a heteroaromatic ring, which may alter electronic properties and enhance interactions with hydrophobic enzyme pockets. Methylsulfonylpiperazinyl in likely improves metabolic stability and solubility due to the sulfonyl group’s polar nature.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: The target compound’s 2-hydroxy-5-methylbenzoyl group may confer antioxidant properties, similar to pyrazolone derivatives in , which exhibit broad-spectrum antibacterial action.
  • Antitumor Potential: Compounds with isopropylphenyl () or methylsulfonyl () groups show enhanced antitumor activity, suggesting that bulky or polar substituents improve interaction with kinase domains or DNA repair enzymes.
  • Solubility and Bioavailability :

    • The hydroxy group in the target compound may improve aqueous solubility compared to methoxy or methyl analogues but could reduce metabolic stability due to susceptibility to glucuronidation .

Computational and Crystallographic Insights

  • Hydrogen Bonding : Crystallographic data for reveal intramolecular hydrogen bonds between the pyrazole N–H and carbonyl oxygen, stabilizing the planar conformation. The target compound’s hydroxy group may form similar interactions .
  • hydroxy alter charge distribution and noncovalent interactions .

Biological Activity

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone, also known as a derivative of pyrazole, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H15ClN2O3C_{16}H_{15}ClN_2O_3 and its structure, which features a chlorophenoxy group and a pyrazolyl moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and the inhibition of nitric oxide production in activated microglia .
  • Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

A study conducted on various pyrazole derivatives revealed that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating strong potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Mechanisms

In vitro studies have shown that this compound significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The mechanism involves the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation.

  • Key Findings :
    • Inhibition of iNOS and COX-2 expression.
    • Decreased levels of prostaglandin E2 (PGE2).

Anticancer Activity

The anticancer effects were evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting potent activity.

Cell LineIC50 (µM)
A54915
MCF-720

Case Studies

  • Neuroprotection in Parkinson's Disease : A study highlighted the neuroprotective effects of related pyrazole compounds in models of Parkinson's disease. These compounds were shown to mitigate neuroinflammation and protect dopaminergic neurons from degeneration .
  • Fungal Inhibition : Another case study focused on the fungicidal properties of similar compounds, demonstrating effectiveness against common fungal pathogens, thus supporting further exploration for agricultural applications .

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